molecular formula C7H16ClNO B2367645 [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 1636890-01-1

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride

Cat. No. B2367645
CAS RN: 1636890-01-1
M. Wt: 165.66
InChI Key: VTNSDDLUAVIRTL-ZJLYAJKPSA-N
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Description

“[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride” is a chemical compound that has been studied for its potential use in the synthesis of pharmaceuticals . It is a potent dual orexin receptor antagonist .


Synthesis Analysis

The synthesis of this compound has been described in several studies. It is synthesized in four steps with an overall yield of 40% from methyl vinyl ketone and diethyl malonate . The key operation in the synthesis is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield . The substrate lactam acid mixture was prepared via a solvent-free Michael reaction and a practical biocatalytic transamination process .


Molecular Structure Analysis

The stereochemistry of the compound was determined to be 3R, 6R . A graphical representation of the compound can be found in the referenced studies .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include a Michael addition reaction and a biocatalytic transamination . These reactions are used to set the methyl bearing center in >99.5% ee .

Scientific Research Applications

  • Asymmetric Synthesis of Orexin Receptor Antagonist : The compound has been used in the asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core. Key operations in this synthesis include a practical crystallization-induced dynamic resolution and a biocatalytic transamination process (Chung et al., 2015).

  • Catalytic Addition to Benzaldehyde : It has been synthesized as a novel chiral ligand for the catalytic addition of diethylzinc to benzaldehyde, leading to an extensive turn in the sense of asymmetric induction (Alvarez-Ibarra et al., 2010).

  • Methanol Applications : While not directly related to the compound , research on methanol, a related alcohol, highlights its applications as a basic raw material in various chemical syntheses. Methanol is used as a solvent for many inorganic salts and is a substance of high toxicity (Offermanns et al., 2014).

  • Amino Acid Methyl Ester Hydrochlorides Synthesis : Studies have shown that amino acid methyl ester hydrochlorides can be prepared using methanol, demonstrating the use of methanol in the synthesis of complex chemical structures (Li & Sha, 2008).

  • Methanol in Photochemical Reactions : Methanol's role in photochemical reactions, such as the oxidation of tetramethylpiperidines to N-oxyls, is significant. This study sheds light on the mechanism of these reactions, which are important in understanding the photochemical behavior of related compounds (Hepp & Kramer, 1994).

  • Methanol as a Promising Clean-Burning Fuel : Another related area of research is the use of methanol as a clean-burning fuel. The conversion of CO2 to methanol is a method for reducing CO2 emissions. This research provides insights into the broader applications of methanol in energy and environmental science (Dalena et al., 2018).

properties

IUPAC Name

[(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDDLUAVIRTL-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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